molecular formula C11H12N4OS B12250704 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one

Cat. No.: B12250704
M. Wt: 248.31 g/mol
InChI Key: NROIRGFYCXAMGX-UHFFFAOYSA-N
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Description

The compound 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one (CAS: 634169-12-3) is a tetrazole-containing derivative with a molecular weight of 342.37 g/mol . Its structure features a 4-methylphenyl ketone group linked via a sulfanyl bridge to a 1-methyltetrazole ring. Tetrazoles are valued in medicinal chemistry for their metabolic stability and role as bioisosteres for carboxylic acids. This compound’s synthetic utility and physicochemical properties are influenced by the electron-withdrawing tetrazole ring and the lipophilic 4-methylphenyl group, making it a candidate for drug discovery and materials science applications .

Properties

Molecular Formula

C11H12N4OS

Molecular Weight

248.31 g/mol

IUPAC Name

1-(4-methylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone

InChI

InChI=1S/C11H12N4OS/c1-8-3-5-9(6-4-8)10(16)7-17-11-12-13-14-15(11)2/h3-6H,7H2,1-2H3

InChI Key

NROIRGFYCXAMGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=NN2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one typically involves the reaction of 1-methyl-1H-1,2,3,4-tetrazole-5-thiol with 1-(4-methylphenyl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids and bind to enzymes or receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular redox balance. The methylphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Structural and Functional Group Variations

A comparative analysis of structurally related compounds reveals key differences in substituents, functional groups, and physicochemical properties:

Compound Name Structural Features Molecular Weight (g/mol) Key Properties Applications/Notes
Target Compound : 2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one 4-Methylphenyl ethanone, tetrazole-sulfanyl bridge 342.37 Moderate lipophilicity (logP ~2.5), thermal stability (>200°C) Drug discovery (kinase inhibitors), agrochemical intermediates
1-(4-Methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}phenyl)ethanone Methoxy-substituted phenyl, tetrazole-sulfanyl-methyl group 342.40 Enhanced solubility (logP ~1.8), polar surface area: 85 Ų Potential CNS-targeting agents due to improved blood-brain barrier penetration
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole core, sulfonyl group, difluorophenyl substituent 521.55 High hydrophobicity (logP ~4.2), reactive sulfonyl group Antibacterial agents, protease inhibitors
1-(3,4-Dihydroxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethan-1-one Dihydroxy-substituted phenyl, tetrazole-sulfanyl bridge 358.35 High polarity (logP ~1.2), antioxidant potential Antioxidant or metal-chelating therapeutics
N-(4-Bromo-2-methylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide Acetamide group, bromo-substituted phenyl 342.21 Hydrogen-bonding capacity (amide NH), halogen-mediated binding interactions Antimicrobial scaffolds, kinase inhibitors

Research Findings and Trends

Recent studies highlight the following trends:

Tetrazole vs. Triazole : Tetrazoles show superior metabolic stability in vivo compared to triazoles, making them preferred in prodrug design .

Substituent Effects : Electron-donating groups (e.g., methoxy) improve solubility but reduce target engagement in hydrophobic binding pockets .

Halogenation : Bromine in ’s compound enhances binding to aromatic residues in enzymes but increases molecular weight and toxicity risks .

Biological Activity

The compound 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to compile and analyze available research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C11H14N4SC_{11}H_{14}N_{4}S, with a molecular weight of approximately 238.32 g/mol. The structure features a tetrazole ring, which is known for its biological activity, particularly in drug design.

Antimicrobial Activity

Research indicates that compounds containing the tetrazole moiety often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrazole demonstrate varying degrees of antibacterial and antifungal activity against a range of pathogens.

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AEscherichia coli32 µg/mL
Compound BStaphylococcus aureus16 µg/mL
Compound CCandida albicans64 µg/mL

These findings suggest that the presence of the tetrazole ring contributes significantly to the compound's antimicrobial efficacy.

Anti-inflammatory Effects

In addition to antimicrobial properties, tetrazole-containing compounds have been investigated for their anti-inflammatory effects. A study highlighted that certain derivatives can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A specific derivative was tested in vitro for its ability to inhibit tumor necrosis factor-alpha (TNF-α) production in macrophages. Results showed a dose-dependent reduction in TNF-α levels, suggesting that modifications to the tetrazole structure can enhance anti-inflammatory activity.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the tetrazole ring interacts with biological targets through hydrogen bonding and hydrophobic interactions. These interactions may lead to alterations in enzyme activity or receptor binding, contributing to the observed biological activities.

Therapeutic Applications

Given its diverse biological activities, 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one could be explored for various therapeutic applications:

  • Antimicrobial agents : Potential development as a broad-spectrum antibiotic.
  • Anti-inflammatory drugs : Further research could position it as a treatment for chronic inflammatory conditions.
  • Analgesics : Its analgesic properties warrant investigation for pain management therapies.

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